(S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and a suitable amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxy-2-methylbenzaldehyde and the amino acid derivative under acidic or basic conditions.
Reduction and Protection: The intermediate is then subjected to reduction, often using reagents like sodium borohydride, followed by protection of the amino group to prevent unwanted side reactions.
Final Deprotection and Hydrochloride Formation: The protected intermediate is deprotected, and the final product is obtained by treating it with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acid derivatives and their biological effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Lacks the methyl group on the phenyl ring.
(S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Lacks the methoxy group on the phenyl ring.
(S)-2-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid hydrochloride: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxy-2-methylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7-5-9(15-2)4-3-8(7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSQCEPFYDSMCD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.